molecular formula C23H23NO6 B188575 Acetylcorynoline CAS No. 18797-80-3

Acetylcorynoline

Cat. No. B188575
CAS RN: 18797-80-3
M. Wt: 409.4 g/mol
InChI Key: PUHCFWFODBLSAP-WWNPGLIZSA-N
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Description

Molecular Structure Analysis

The molecular formula of Acetylcorynoline is C23H23NO6 and its molecular weight is 409.43 . The structure is consistent with the NMR data .


Physical And Chemical Properties Analysis

Acetylcorynoline has a molecular formula of C23H23NO6 and a molecular weight of 409.43 .

Scientific Research Applications

1. Application in Oncology: Treatment of Colon Cancer

  • Summary of the Application : Acetylcorynoline (ACN) has been studied for its potential effects on colon cancer. It was found that ACN inhibited cell viability and proliferation, induced apoptosis and cell cycle arrest by inhibiting cell growth .
  • Methods of Application or Experimental Procedures : The study involved investigating the effects of ACN on colon cancer cells. The protein expression of oncogenic genes was observed, and the serum stimulation response was monitored .
  • Results or Outcomes : ACN reduced the protein expression of oncogenic genes, decreased c-Myc half-life, and rapidly inhibited the serum stimulation response. Moreover, knockdown of CNOT2 and MID1IP1 with ACN increased apoptosis and further reduced the expression of oncogenes .

2. Application in Immunology: Maturation of Mouse Bone Marrow-Derived Dendritic Cells

  • Summary of the Application : Acetylcorynoline has been found to impair the maturation of mouse bone marrow-derived dendritic cells via suppression of IκB Kinase and Mitogen-Activated Protein Kinase Activities .
  • Methods of Application or Experimental Procedures : The study involved assessing the capability of acetylcorynoline to regulate lipopolysaccharide (LPS)-stimulated activation of mouse bone marrow-derived dendritic cells .
  • Results or Outcomes : Acetylcorynoline significantly inhibited the secretion of tumor necrosis factor-α, interleukin-6, and interleukin-12p70 by LPS-stimulated dendritic cells. The expression of LPS-induced major histocompatibility complex class II, CD40, and CD86 on dendritic cells was also decreased by acetylcorynoline .

Safety And Hazards

Acetylcorynoline is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

[(1R,12S,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-12(25)30-20-7-13-6-18-19(28-10-27-18)8-14(13)22-23(20,2)16-4-5-17-21(29-11-26-17)15(16)9-24(22)3/h4-6,8,20,22H,7,9-11H2,1-3H3/t20-,22+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHCFWFODBLSAP-WWNPGLIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2=CC3=C(C=C2C4C1(C5=C(CN4C)C6=C(C=C5)OCO6)C)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC2=CC3=C(C=C2[C@@H]4[C@]1(C5=C(CN4C)C6=C(C=C5)OCO6)C)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70172127
Record name Corynoline, acetate (ester)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70172127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylcorynoline

CAS RN

18797-80-3
Record name Acetylcorynoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18797-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylcorynoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018797803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Corynoline, acetate (ester)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18797-80-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYLCORYNOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZFQ6Y9RZD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
237
Citations
RH Fu, YC Wang, SP Liu, CL Chu, RT Tsai, YC Ho… - PLoS …, 2013 - journals.plos.org
… properties of acetylcorynoline in DCs. In this study, we hypothesized that acetylcorynoline can affect … To investigate this hypothesis, we explored the influences of acetylcorynoline on the …
Number of citations: 33 journals.plos.org
R Liu, L Zheng, M Cheng, Y Wu, P Gu, Y Liu… - … of Chromatography B, 2016 - Elsevier
Corynoline and acetycorynoline, the major active components derived from Corydalis bungeana Herba, showed multiple pharmacological activities. However, quantification of the two …
Number of citations: 7 www.sciencedirect.com
Q Li, J Huang, Y Sun, Y Xu, L Wang… - … Fang yi ke da xue xue …, 2023 - europepmc.org
… 40 mg/kg acetylcorynoline by gavage. The protective effect of acetylcorynoline against colitis … The colon tissues and cultured colon organoids treated with LPS and acetylcorynoline were …
Number of citations: 3 europepmc.org
C Wen, J Cai, C Lin, J Ma, X Wang - Xenobiotica, 2014 - Taylor & Francis
… of acetylcorynoline in rat plasma were in the range of 72.3–87.6%. Matrix effects for acetylcorynoline … The LC-MS method for the determination of acetylcorynoline in rat plasma …
Number of citations: 18 www.tandfonline.com
RH Fu, YC Wang, CS Chen, RT Tsai, SP Liu… - …, 2014 - Elsevier
… of acetylcorynoline on PD. The aim of this study was to evaluate the potential for acetylcorynoline to … of acetylcorynoline. Our experimental data showed that treatment with up to 10 mM …
Number of citations: 61 www.sciencedirect.com
YR Park, W Jee, SM Park, SW Kim, JH Jung, H Kim… - 2023 - preprints.org
Colorectal cancer (CRC) is the third most commonly diagnosed cancer worldwide, and despite advances in treatment, survival rates are still low; therefore, the development of novel …
Number of citations: 2 www.preprints.org
HL Wei, GT Liu - Yao xue xue bao= Acta pharmaceutica Sinica, 1997 - europepmc.org
Oral administration of two doses of corynoline, acetylcorynoline or protopine at 50 and 100 mg. kg-1 in an interval of 8 to 24 h before ip injection of CCl4, acetaminophen or …
Number of citations: 29 europepmc.org
C Yang, C Zhang, Z Wang, Z Tang, H Kuang… - Molecules, 2016 - mdpi.com
… , acetylcorynoline or protopine. As demonstrated by the MTS assay, 4 μM corynoline, acetylcorynoline … To evaluate the inflammatory effect of corynoline, acetylcorynoline and protopine, …
Number of citations: 34 www.mdpi.com
Q Li, Y Xiang, Z Zhang, X Qu, J Wu, J Fu, F Zhu… - Journal of …, 2024 - Elsevier
… Acetylcorynoline (AC) is the main alkaloid component of the KDD extracts, and network pharmacology studies suggest that it may be the main active ingredient in the prevention of ALI. …
Number of citations: 3 www.sciencedirect.com
C Yang, Y Xiao, Z Wang, S Wang, L Chen, L Wu… - … of Chromatography B, 2014 - Elsevier
… The fragmentors were at 180 V for corynoline and acetylcorynoline, and 125 V for dapsone, and the collision energy (CE) were set at 60 V for corynoline and acetylcorynoline, and 23 V …
Number of citations: 14 www.sciencedirect.com

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